An In-depth Technical Guide to 2-Iodo-3-methylbenzamide (CAS 887234-41-5)
An In-depth Technical Guide to 2-Iodo-3-methylbenzamide (CAS 887234-41-5)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
2-Iodo-3-methylbenzamide is a substituted aromatic amide that, while not extensively documented in mainstream literature, holds significant potential as a versatile building block in medicinal chemistry and drug discovery. Its unique substitution pattern—an ortho-iodo group and a meta-methyl group on the benzamide scaffold—offers a valuable platform for the synthesis of more complex molecular architectures. The presence of the iodo group, in particular, opens up a wide array of synthetic possibilities, most notably for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions. This guide provides a comprehensive overview of the known properties, a plausible synthetic route, and the potential applications of 2-Iodo-3-methylbenzamide, with a focus on its utility for professionals in the field of drug development.
Physicochemical Properties
A clear understanding of the physicochemical properties of a chemical intermediate is paramount for its effective use in synthesis and for ensuring safe handling and storage. Below is a summary of the available data for 2-Iodo-3-methylbenzamide.
| Property | Value | Source(s) |
| CAS Number | 887234-41-5 | [1][2] |
| Molecular Formula | C₈H₈INO | [1][2] |
| Molecular Weight | 261.06 g/mol | [1][2][3] |
| Physical Form | Solid | |
| Purity | Typically ≥97% or ≥98% | [2] |
| Storage Conditions | Keep in a dark place, sealed in a dry, room temperature environment. | [1] |
| InChI | 1S/C8H8INO/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4H,1H3,(H2,10,11) | [2] |
| InChIKey | ZDNGKYGLSXVGAA-UHFFFAOYSA-N | |
| SMILES | O=C(N)C1=CC=CC(C)=C1I | [1] |
Synthesis of 2-Iodo-3-methylbenzamide: A Plausible Experimental Protocol
While a specific, peer-reviewed synthesis protocol for 2-Iodo-3-methylbenzamide is not widely published, a standard and reliable method can be proposed based on the amidation of its corresponding carboxylic acid, 2-Iodo-3-methylbenzoic acid. This two-step process, involving the formation of an acyl chloride followed by amination, is a cornerstone of organic synthesis.
Step 1: Synthesis of 2-Iodo-3-methylbenzoyl chloride
The initial step involves the activation of the carboxylic acid to a more reactive acyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.
Materials:
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2-Iodo-3-methylbenzoic acid
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Thionyl chloride (SOCl₂)
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Anhydrous dichloromethane (DCM) or toluene
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A catalytic amount of N,N-dimethylformamide (DMF)
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Round-bottom flask with a reflux condenser and a gas outlet to a trap
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Magnetic stirrer and heating mantle
Procedure:
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In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-Iodo-3-methylbenzoic acid (1 equivalent) in anhydrous DCM or toluene.
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Add a catalytic amount of DMF (e.g., 1-2 drops).
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Slowly add thionyl chloride (1.5-2.0 equivalents) to the suspension at room temperature with gentle stirring.
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Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 40°C for DCM or 110°C for toluene).
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Monitor the reaction by observing the cessation of gas (HCl and SO₂) evolution and the dissolution of the solid starting material. The reaction is typically complete within 2-4 hours.
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Once the reaction is complete, allow the mixture to cool to room temperature.
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Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 2-Iodo-3-methylbenzoyl chloride is often used directly in the next step without further purification.
Step 2: Synthesis of 2-Iodo-3-methylbenzamide
The acyl chloride is then reacted with an ammonia source to form the primary amide.
Materials:
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Crude 2-Iodo-3-methylbenzoyl chloride from Step 1
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Aqueous ammonium hydroxide (NH₄OH) or ammonia gas
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Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
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Separatory funnel
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Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
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Rotary evaporator
Procedure:
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Dissolve the crude 2-Iodo-3-methylbenzoyl chloride in anhydrous DCM or THF in a flask cooled in an ice bath (0°C).
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Slowly add an excess of concentrated aqueous ammonium hydroxide (e.g., 3-5 equivalents) dropwise with vigorous stirring. Alternatively, ammonia gas can be bubbled through the solution.
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Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
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Transfer the mixture to a separatory funnel and add water to dissolve the ammonium chloride salt.
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Extract the aqueous layer with DCM (3 x volume).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
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Filter off the drying agent and concentrate the filtrate under reduced pressure to yield crude 2-Iodo-3-methylbenzamide.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure product.
Diagram of the Proposed Synthetic Pathway:
Caption: Proposed two-step synthesis of 2-Iodo-3-methylbenzamide.
Potential Applications in Drug Discovery and Development
2-Iodo-3-methylbenzamide serves as a valuable intermediate, or "building block," for the synthesis of more complex molecules, particularly in the context of drug discovery. Its utility stems from the reactivity of the iodo and amide functional groups.
1. Scaffold for Cross-Coupling Reactions:
The carbon-iodine bond is relatively weak, making the 2-position of the benzamide ring susceptible to a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern medicinal chemistry for the construction of biaryl systems and the introduction of diverse functional groups.
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Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the synthesis of biphenyl derivatives.
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Heck Coupling: Reaction with alkenes to introduce vinyl groups.
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Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
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Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, leading to the synthesis of N-aryl compounds.
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Ullmann Condensation: Copper-catalyzed reaction with alcohols, thiols, or amines.
The ability to introduce a wide range of substituents at the 2-position allows for the systematic exploration of the structure-activity relationship (SAR) of a lead compound.
Diagram of Potential Cross-Coupling Reactions:
Caption: Versatility of 2-Iodo-3-methylbenzamide in cross-coupling reactions.
2. Modification of the Amide Group:
The primary amide functionality can also be a site for further chemical modification. While generally stable, it can undergo reactions such as N-alkylation or be used as a handle for further synthetic transformations. The related compound, 2-Iodo-N-methylbenzamide, has been investigated as a model system in studies of inflammatory diseases, suggesting that N-substituted derivatives of 2-Iodo-3-methylbenzamide could be of interest.[4]
3. Fragment-Based Drug Discovery:
In fragment-based drug discovery (FBDD), small molecules like 2-Iodo-3-methylbenzamide can be screened for weak binding to a biological target. If a binding event is detected, the fragment can then be elaborated into a more potent lead compound. The iodo group provides an excellent vector for such elaboration using the cross-coupling reactions mentioned above.
Predicted Spectral Properties
¹H NMR Spectroscopy:
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Aromatic Protons (3H): A complex multiplet pattern is expected in the aromatic region (typically δ 7.0-8.0 ppm) due to the three adjacent protons on the benzene ring.
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Amide Protons (2H): Two broad singlets corresponding to the -NH₂ protons, which may be diastereotopic. Their chemical shift can be highly variable depending on the solvent and concentration.
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Methyl Protons (3H): A singlet in the aliphatic region (typically δ 2.2-2.5 ppm) for the -CH₃ group.
¹³C NMR Spectroscopy:
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Carbonyl Carbon: A peak in the downfield region (typically δ 165-175 ppm).
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Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (typically δ 120-145 ppm). The carbon bearing the iodine atom (C-I) will be shifted upfield compared to a C-H bond.
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Methyl Carbon: A peak in the upfield region (typically δ 15-25 ppm).
IR Spectroscopy:
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N-H Stretching: Two medium to sharp bands in the region of 3100-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide.
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C=O Stretching (Amide I band): A strong, sharp absorption band in the region of 1630-1690 cm⁻¹.
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N-H Bending (Amide II band): A medium to strong absorption in the region of 1590-1650 cm⁻¹.
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C-H Stretching (Aromatic and Aliphatic): Absorptions just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the methyl C-H bonds.
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C-I Stretching: A weak to medium absorption in the fingerprint region, typically below 600 cm⁻¹.
Mass Spectrometry:
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Molecular Ion Peak (M⁺): A peak at m/z = 261, corresponding to the molecular weight of the compound.
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Characteristic Fragments: Fragmentation may involve the loss of the amide group (-NH₂), the carbonyl group (-CO), and the iodine atom (-I). A prominent peak at m/z = 127 corresponding to the iodine cation (I⁺) would be a strong indicator of an iodo-substituted compound.
Safety and Handling
Based on available data, 2-Iodo-3-methylbenzamide should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements:
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Precautionary Statements:
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P264: Wash skin thoroughly after handling.[1]
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P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
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P302+P352: IF ON SKIN: Wash with plenty of water.[1]
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
P332+P313: If skin irritation occurs: Get medical advice/attention.[1]
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P337+P313: If eye irritation persists: Get medical advice/attention.[1]
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It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
2-Iodo-3-methylbenzamide is a valuable, albeit under-documented, chemical intermediate with significant potential for application in medicinal chemistry and drug discovery. Its key feature is the ortho-iodo substituent, which serves as a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse and complex molecular scaffolds. While detailed experimental data is sparse, its physicochemical properties, a plausible synthetic route, and predicted spectral characteristics can be reliably inferred from established chemical principles and data from closely related compounds. For researchers and scientists in drug development, 2-Iodo-3-methylbenzamide represents a strategic building block for the efficient construction of novel chemical entities for the exploration of new therapeutic targets.
References
- Google Patents. Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
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PubChem. 2-iodo-N-methyl-N-[(3S)-pyrrolidin-3-yl]benzamide. [Link]
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ResearchGate. H-NMR spectra of 2-hydroxy-3-methylbenzaldehyde. [Link]
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Sadygov, R. G., & Yates, J. R. (2003). Code developments to improve the efficiency of automated MS/MS spectra interpretation. Journal of the American Society for Mass Spectrometry, 14(8), 906–913. [Link]
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The Royal Society of Chemistry. Supplementary Information. [Link]
